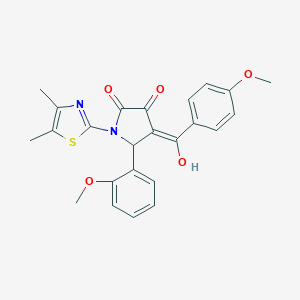![molecular formula C26H30N2O4 B265439 (E)-[1-[3-(dimethylazaniumyl)propyl]-4,5-dioxo-2-(3-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]-(4-methylphenyl)methanolate](/img/structure/B265439.png)
(E)-[1-[3-(dimethylazaniumyl)propyl]-4,5-dioxo-2-(3-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]-(4-methylphenyl)methanolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-[1-[3-(dimethylazaniumyl)propyl]-4,5-dioxo-2-(3-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]-(4-methylphenyl)methanolate is a molecule that is commonly known as MitoQ. MitoQ is a derivative of ubiquinone, which is a coenzyme that is found in cells. MitoQ is a powerful antioxidant that has the ability to target mitochondria, which are the energy-producing organelles found in cells.
作用机制
MitoQ works by targeting mitochondria and neutralizing free radicals that are produced during the process of oxidative phosphorylation. MitoQ is able to penetrate the mitochondrial membrane and accumulate in the inner mitochondrial membrane, where it can neutralize free radicals and prevent oxidative damage. MitoQ also has the ability to improve mitochondrial function by increasing ATP production and reducing oxidative stress.
Biochemical and Physiological Effects:
MitoQ has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress, improve mitochondrial function, and protect against cell death. MitoQ has also been shown to improve cardiovascular function, reduce inflammation, and improve cognitive function.
实验室实验的优点和局限性
One of the main advantages of using MitoQ in lab experiments is its ability to target mitochondria and improve mitochondrial function. This can be useful in studying diseases that are associated with mitochondrial dysfunction. However, one of the limitations of using MitoQ in lab experiments is its high cost and complexity of synthesis.
未来方向
There are many potential future directions for the study of MitoQ. One area of research is the use of MitoQ in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area of research is the use of MitoQ in treating cardiovascular disease. Additionally, there is potential for the use of MitoQ in treating cancer. Further research is needed to fully understand the potential of MitoQ in treating these diseases.
合成方法
The synthesis of MitoQ involves the reaction of ubiquinone with decyltriphenylphosphonium bromide and 3-(dimethylamino)propylamine. The reaction is carried out in the presence of a palladium catalyst and a base. The resulting product is then purified using column chromatography. The synthesis of MitoQ is a complex process that requires careful attention to detail and a high level of expertise.
科学研究应用
MitoQ has been extensively studied for its potential use in treating a variety of diseases. It has been shown to have a protective effect on mitochondria, which can help to prevent cell death and improve cellular function. MitoQ has been studied for its potential use in treating diseases such as Parkinson's disease, Alzheimer's disease, and cardiovascular disease. It has also been studied for its potential use in treating cancer.
属性
产品名称 |
(E)-[1-[3-(dimethylazaniumyl)propyl]-4,5-dioxo-2-(3-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]-(4-methylphenyl)methanolate |
|---|---|
分子式 |
C26H30N2O4 |
分子量 |
434.5 g/mol |
IUPAC 名称 |
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-prop-2-enoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H30N2O4/c1-5-16-32-21-9-6-8-20(17-21)23-22(24(29)19-12-10-18(2)11-13-19)25(30)26(31)28(23)15-7-14-27(3)4/h5-6,8-13,17,23,29H,1,7,14-16H2,2-4H3/b24-22+ |
InChI 键 |
NKYWJRVVLLUPOK-ZNTNEXAZSA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCC[NH+](C)C)C3=CC(=CC=C3)OCC=C)/[O-] |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=CC=C3)OCC=C)O |
规范 SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC[NH+](C)C)C3=CC(=CC=C3)OCC=C)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-isopropoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265356.png)
![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265359.png)
![(E)-[1-[2-(dimethylazaniumyl)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene]-phenylmethanolate](/img/structure/B265361.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265363.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[3-(dimethylamino)propyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265365.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265366.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265367.png)
![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265369.png)
![5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265372.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(5-methyl-2-furoyl)-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265375.png)
![(E)-[1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene]-(4-prop-2-enoxyphenyl)methanolate](/img/structure/B265376.png)
![(E)-(2,4-dimethyl-1,3-thiazol-5-yl){2-(3-fluorophenyl)-1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265378.png)
![methyl 4-[(E)-[2-(furan-2-yl)-1-(3-morpholin-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265380.png)
